4-[2-(4-methoxyphenyl)ethenyl]phenol
Description
4-[2-(4-Methoxyphenyl)ethenyl]phenol is a stilbene derivative characterized by a central ethenyl (–CH=CH–) group linking a 4-methoxyphenyl and a phenolic ring. This structural motif is shared with natural antioxidants like resveratrol but distinguished by the presence of a methoxy (–OCH₃) substituent at the para-position of one aromatic ring.
Synthetic routes often involve base-catalyzed condensation of 4-hydroxybenzaldehyde with 4-methylpyridine derivatives or Williamson ether synthesis, as seen in analogous stilbazole preparations .
Properties
CAS No. |
65819-34-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-methoxyphenyl)ethenyl]phenol typically involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[2-(4-Methoxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)ethenyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy-substituted styrene moiety can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Key Compounds:
trans-Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol): Lacks methoxy groups, featuring three hydroxyl (–OH) substituents. Exhibits strong singlet oxygen (¹O₂) quenching (total rate constant, kT = 1.2 × 10⁷ M⁻¹s⁻¹ in 1:1 CD₃CN-CD₃OD) but suffers from rapid metabolic degradation due to hydroxyl groups .
Pterostilbene (4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol): Contains two methoxy groups at the 3,5-positions of one aromatic ring. Demonstrates superior ¹O₂ quenching (kT = 9.8 × 10⁶ M⁻¹s⁻¹) and prolonged half-life in vivo compared to resveratrol . Comparison: The single methoxy group in 4-[2-(4-methoxyphenyl)ethenyl]phenol may reduce steric hindrance, enabling better interaction with planar biological targets like amyloid fibrils .
Cytotoxic Activity Against Cancer Cell Lines
Key Compounds:
4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h): A triazole-containing derivative with notable activity against T47D breast cancer cells (IC₅₀ = 3.8 µM), comparable to etoposide . Comparison: The absence of a triazole group in this compound may limit its direct cytotoxicity but enhance ROS-mediated apoptosis, as seen in resveratrol analogs .
Amide Chalcones (e.g., (E)-3-(Piperidin-1-yl)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)propanamide): Exhibit IC₅₀ values of 8.6 ± 0.22 µM against unspecified cancer targets . Comparison: The ethenyl linkage in this compound may offer greater conformational rigidity than acryloyl groups, influencing target binding specificity .
Physicochemical Properties
Notes:
- The methoxy group increases lipophilicity (LogP) compared to resveratrol, favoring passive diffusion across cell membranes.
- Reduced solubility relative to hydroxylated analogs may necessitate formulation adjustments for therapeutic use .
Interaction with Amyloid-β (Aβ) Aggregates
- BODIPY-4-[2-(4-Methoxyphenyl)ethenyl]phenol Conjugates: Derivatives of this compound show low nM binding affinity to Aβ fibrils, comparable to 4-[2-(4-(methylamino)phenyl)ethenyl]phenol analogs . Comparison: The methoxy group may reduce hydrogen bonding with Aβ compared to amino (–NH₂) substituents but improves photostability in imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
